2-Cyclotridecen-1-one
Description
2-Cyclotridecen-1-one is a macrocyclic ketone featuring a 13-membered carbon ring with one double bond at position 2 and a ketone group at position 1. Macrocyclic ketones like this compound are of interest in fragrance chemistry and organic synthesis due to their unique stability and reactivity profiles .
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2E)-cyclotridec-2-en-1-one |
InChI |
InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2/b11-9+ |
InChI Key |
GPZWCHONRYSILX-PKNBQFBNSA-N |
Isomeric SMILES |
C1CCCCCC(=O)/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)C=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclotridecen-1-one can be achieved through various methods. One common approach involves the cyclization of long-chain alkenes using specific catalysts and reaction conditions. For instance, the compound can be synthesized by the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yield. The process typically requires precise control of temperature, pressure, and reaction time to optimize the formation of the cyclic ketone.
Chemical Reactions Analysis
Types of Reactions
2-Cyclotridecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-Cyclotridecen-1-ol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclotridecen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cyclic ketones.
Biology: The compound’s unique structure makes it a subject of interest in studies of biological activity and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and fragrances.
Mechanism of Action
The mechanism of action of 2-Cyclotridecen-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its double bond allows for interactions with other molecules, potentially leading to the formation of reactive intermediates that can influence biological processes.
Comparison with Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key structural and molecular data for 2-Cyclotridecen-1-one and related compounds:
Key Observations :
- Ring Size Effects : Smaller rings (e.g., 8-membered) exhibit higher ring strain, leading to increased reactivity in cycloaddition or oxidation reactions compared to larger rings like 12- or 14-membered analogs .
- Double Bond Configuration : The Z/E isomerism in cyclodecene-1-one () and cyclotetradecen-1-one () impacts physical properties such as melting points and solubility.
Physical Properties
- Volatility : Smaller cyclic ketones (e.g., 2-Cycloocten-1-one, MW 124.18) are more volatile due to lower molecular weight, whereas this compound (estimated MW 194.31) likely has reduced volatility, making it suitable for long-lasting fragrance applications .
- Solubility: All compounds are expected to be hydrophobic due to their non-polar cyclic structures, but larger rings may exhibit slightly improved solubility in organic solvents due to increased conformational flexibility .
Chemical Reactivity
- Ring-Opening Reactions : Smaller rings like 2-Cycloocten-1-one undergo ring-opening under acidic or basic conditions, while larger rings (12- or 13-membered) resist such reactions due to reduced strain .
- Ketone Reactivity : The ketone group in this compound is expected to participate in nucleophilic additions (e.g., Grignard reactions) similarly to its analogs, though steric hindrance may slow reaction rates compared to smaller rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
